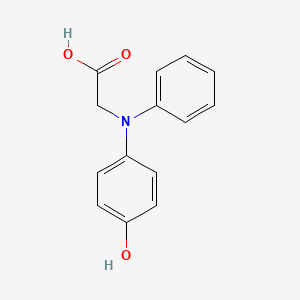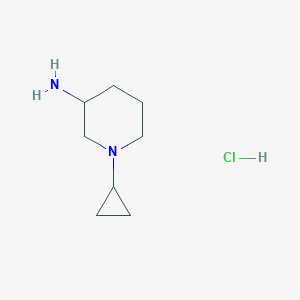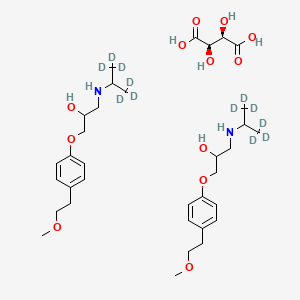
rac Metoprolol-d6 Hemi (+)-Tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
rac Metoprolol-d6 Hemi (+)-Tartrate: is a deuterated form of metoprolol, a beta-adrenergic receptor blocker used primarily in the treatment of cardiovascular diseases. The compound is labeled with deuterium, which is a stable isotope of hydrogen, making it useful in various research applications, particularly in pharmacokinetic studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of rac Metoprolol-d6 Hemi (+)-Tartrate involves the incorporation of deuterium into the metoprolol molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction typically involves the following steps:
Deuteration of Precursors: The starting materials are deuterated using deuterated reagents such as deuterium gas or deuterated solvents.
Formation of Metoprolol-d6: The deuterated precursors undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form metoprolol-d6.
Formation of Hemi (+)-Tartrate Salt: The metoprolol-d6 is then reacted with (+)-tartaric acid to form the hemi (+)-tartrate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the deuteration and subsequent reactions under controlled conditions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: rac Metoprolol-d6 Hemi (+)-Tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
科学的研究の応用
rac Metoprolol-d6 Hemi (+)-Tartrate has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated compound is used to study the pharmacokinetics of metoprolol, including absorption, distribution, metabolism, and excretion.
Metabolic Pathway Analysis: It helps in understanding the metabolic pathways and identifying metabolites.
Drug Interaction Studies: The compound is used to investigate potential drug-drug interactions.
Stable Isotope Labeling: It is used in stable isotope labeling studies to trace the fate of the drug in biological systems.
作用機序
rac Metoprolol-d6 Hemi (+)-Tartrate exerts its effects by blocking beta-adrenergic receptors, which are part of the sympathetic nervous system. The molecular targets include beta-1 adrenergic receptors in the heart, leading to:
Decreased Heart Rate: By blocking these receptors, the compound reduces the heart rate.
Reduced Cardiac Output: It decreases the force of contraction, leading to reduced cardiac output.
Lowered Blood Pressure: The overall effect is a reduction in blood pressure, making it useful in treating hypertension.
類似化合物との比較
Metoprolol: The non-deuterated form of the compound.
Atenolol: Another beta-adrenergic receptor blocker with similar therapeutic uses.
Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.
Uniqueness: rac Metoprolol-d6 Hemi (+)-Tartrate is unique due to the presence of deuterium, which provides advantages in research applications, such as improved stability and the ability to trace the compound in biological systems.
特性
分子式 |
C34H56N2O12 |
|---|---|
分子量 |
696.9 g/mol |
IUPAC名 |
(2R,3R)-2,3-dihydroxybutanedioic acid;1-(1,1,1,3,3,3-hexadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol |
InChI |
InChI=1S/2C15H25NO3.C4H6O6/c2*1-12(2)16-10-14(17)11-19-15-6-4-13(5-7-15)8-9-18-3;5-1(3(7)8)2(6)4(9)10/h2*4-7,12,14,16-17H,8-11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;;1-,2-/m..1/s1/i2*1D3,2D3; |
InChIキー |
YGULWPYYGQCFMP-MFXGARSWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[2H]C([2H])([2H])C(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)CCOC)O.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.CC(C)NCC(COC1=CC=C(C=C1)CCOC)O.C(C(C(=O)O)O)(C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


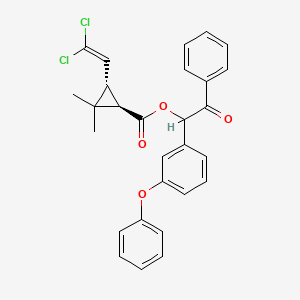
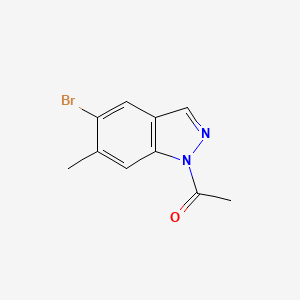
![4,5-Dihydrobenzo[d]thiazol-2-amine](/img/structure/B13850092.png)
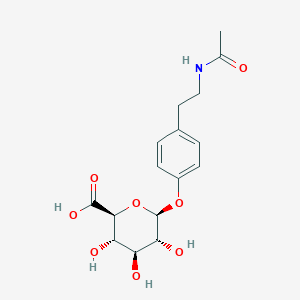
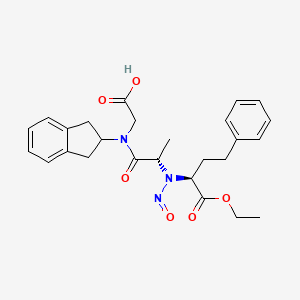
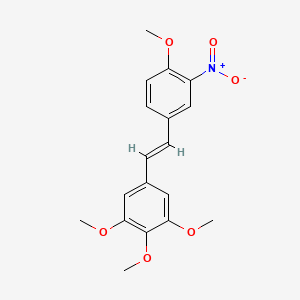
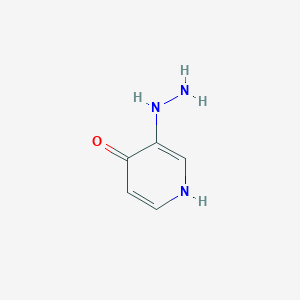
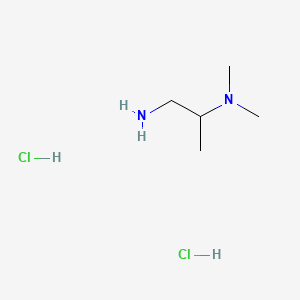
![[(3S,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B13850127.png)
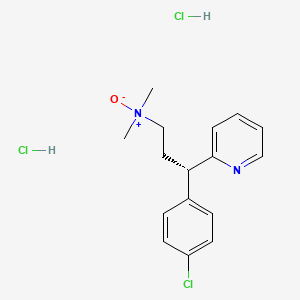
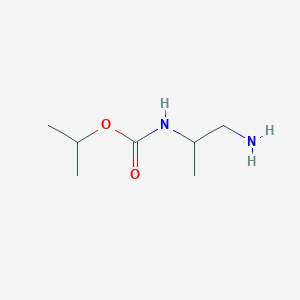
![5-hydroxy-2-[3-(2-hydroxyethoxy)-4-methoxyphenyl]-7-[(2S,3S,5S)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B13850142.png)
